molecular formula C17H20O6 B1597366 3-(5-methoxy-2,6-dimethyl-9-oxo-4,7-dihydro-3H-furo[3,4-h]chromen-2-yl)propanoic acid CAS No. 24243-38-7

3-(5-methoxy-2,6-dimethyl-9-oxo-4,7-dihydro-3H-furo[3,4-h]chromen-2-yl)propanoic acid

Cat. No.: B1597366
CAS No.: 24243-38-7
M. Wt: 320.3 g/mol
InChI Key: LBPWEATYVDLHIT-UHFFFAOYSA-N
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Description

3-(5-methoxy-2,6-dimethyl-9-oxo-4,7-dihydro-3H-furo[3,4-h]chromen-2-yl)propanoic acid is a useful research compound. Its molecular formula is C17H20O6 and its molecular weight is 320.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been the subject of synthesis efforts, aiming to explore its chemical properties and potential applications. For instance, the synthesis of related compounds involves multistep chemical processes that yield important intermediates and target molecules with significant yields. These synthetic routes often employ chromenylation, demethoxycarbonylation-alkylation, and multicomponent condensation reactions, highlighting the compound's role in the development of novel chemical synthesis methodologies (Henry & Jacobs, 2001).

Potential Applications

  • Potassium Channel Activators : Compounds related to 3-(5-methoxy-2,6-dimethyl-9-oxo-4,7-dihydro-3H-furo[3,4-h]chromen-2-yl)propanoic acid have been investigated for their ability to act as potassium channel activators, a property that could have significant implications in pharmacology and drug development (El-Telbani, 2006).

  • Material Science and Optoelectronics : The structural versatility of compounds similar to this compound makes them candidates for use in material science, particularly in the development of optoelectronic devices. Their unique chemical structures allow for the exploration of novel electronic and photophysical properties, which could be harnessed in the design of new materials (Ibrahim et al., 2017).

  • Anticancer Research : Research into related compounds has shown potential anticancer activity, with certain derivatives exhibiting inhibitory effects on human cancer cell lines. This suggests that compounds within this chemical family may serve as scaffolds for the development of new anticancer agents (Venkateswararao et al., 2014).

  • Antibacterial and Antifungal Agents : The synthesis of new derivatives containing the core structure similar to this compound has led to compounds with promising antibacterial and antifungal properties. This indicates the potential for these compounds to contribute to the development of new antimicrobial treatments (Mahesh et al., 2022).

Properties

IUPAC Name

3-(5-methoxy-2,6-dimethyl-9-oxo-4,7-dihydro-3H-furo[3,4-h]chromen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6/c1-9-11-8-22-16(20)13(11)15-10(14(9)21-3)4-6-17(2,23-15)7-5-12(18)19/h4-8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPWEATYVDLHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C3C(=C1OC)CCC(O3)(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966168
Record name 3-(5-Methoxy-2,6-dimethyl-9-oxo-3,4,7,9-tetrahydro-2H-furo[3,4-h][1]benzopyran-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24243-38-7, 5184-61-2
Record name NSC191325
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191325
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(5-Methoxy-2,6-dimethyl-9-oxo-3,4,7,9-tetrahydro-2H-furo[3,4-h][1]benzopyran-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-methoxy-2,6-dimethyl-9-oxo-4,7-dihydro-3H-furo[3,4-h]chromen-2-yl)propanoic acid
Reactant of Route 2
3-(5-methoxy-2,6-dimethyl-9-oxo-4,7-dihydro-3H-furo[3,4-h]chromen-2-yl)propanoic acid
Reactant of Route 3
3-(5-methoxy-2,6-dimethyl-9-oxo-4,7-dihydro-3H-furo[3,4-h]chromen-2-yl)propanoic acid
Reactant of Route 4
3-(5-methoxy-2,6-dimethyl-9-oxo-4,7-dihydro-3H-furo[3,4-h]chromen-2-yl)propanoic acid
Reactant of Route 5
3-(5-methoxy-2,6-dimethyl-9-oxo-4,7-dihydro-3H-furo[3,4-h]chromen-2-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(5-methoxy-2,6-dimethyl-9-oxo-4,7-dihydro-3H-furo[3,4-h]chromen-2-yl)propanoic acid

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